N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

CAS No.: 1105225-73-7

Cat. No.: VC5289336

Molecular Formula: C24H19N5O5

Molecular Weight: 457.446

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105225-73-7 |

|---|---|

| Molecular Formula | C24H19N5O5 |

| Molecular Weight | 457.446 |

| IUPAC Name | N-(3-cyanophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

| Standard InChI | InChI=1S/C24H19N5O5/c1-32-19-9-8-16(12-20(19)33-2)22-27-23(34-28-22)18-7-4-10-29(24(18)31)14-21(30)26-17-6-3-5-15(11-17)13-25/h3-12H,14H2,1-2H3,(H,26,30) |

| Standard InChI Key | FJCXQNBYZVALJT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N)OC |

Introduction

Chemical Identity and Structural Features

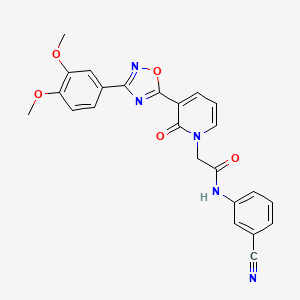

N-(3-Cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (CAS: 1105225-73-7) is characterized by a polycyclic architecture integrating pyridine, oxadiazole, and substituted phenyl moieties. Its molecular formula, C24H19N5O5, corresponds to a molecular weight of 457.446 g/mol. The IUPAC name systematically describes its structure: an acetamide group linked to a 3-cyanophenyl substituent, a 2-oxopyridin-1(2H)-yl unit, and a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ring.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H19N5O5 | |

| Molecular Weight | 457.446 g/mol | |

| IUPAC Name | N-(3-cyanophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

| Standard InChI | InChI=1S/C24H19N5O5/c1-32-19-9-8-16(12-20(19)33-2)22-27-23(34-28-22)18-7-4-10-29(24(18)31)14-21(30)26-17-6-3-5-15(11-17)13-25/h3-12H,14H2,1-2H3,(H,26,30) |

The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to electronic delocalization, enhancing binding affinity to biological targets. The 3,4-dimethoxyphenyl group introduces steric bulk and hydrophobicity, while the cyanophenyl moiety may engage in dipole interactions or hydrogen bonding.

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via multi-step organic reactions, typically beginning with the formation of the oxadiazole core. A common route involves:

-

Cyclization: Reaction of a nitrile derivative with hydroxylamine to form the 1,2,4-oxadiazole ring.

-

Coupling: Introduction of the pyridinone segment through nucleophilic substitution or palladium-catalyzed cross-coupling.

-

Amidation: Attachment of the 3-cyanophenyl-acetamide group using carbodiimide coupling reagents.

Critical parameters include maintaining anhydrous conditions during cyclization and optimizing reaction temperatures (60–100°C) to prevent side reactions.

Purification and Analysis

Post-synthetic purification employs techniques such as column chromatography and recrystallization. Structural validation relies on:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks.

-

Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

Physicochemical Properties

The compound’s solubility profile is influenced by its polar acetamide and cyanophenyl groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The logP value, estimated at 2.8, suggests moderate lipophilicity, suitable for traversing biological membranes. Stability studies indicate degradation under prolonged exposure to UV light or acidic conditions, necessitating storage at –20°C in inert atmospheres.

Table 2: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Soluble in DMSO, DMF | |

| logP (Predicted) | 2.8 | |

| Stability | Light-sensitive; acid-labile |

Comparative Analysis with Related Oxadiazole Derivatives

Structurally analogous compounds, such as N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, exhibit reduced potency compared to the 3,4-dimethoxyphenyl variant, highlighting the importance of methoxy substituents in enhancing target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume